Trihydridoarsenate(.1-)

Descripción

Propiedades

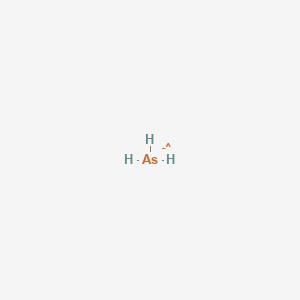

Fórmula molecular |

AsH3- |

|---|---|

Peso molecular |

77.946 g/mol |

InChI |

InChI=1S/AsH3/h1H3/q-1 |

Clave InChI |

GUNREJYKCJVMNY-UHFFFAOYSA-N |

SMILES |

[AsH3-] |

SMILES canónico |

[AsH3-] |

Origen del producto |

United States |

Q & A

Q. Q1. What are the established methodologies for synthesizing trihydridoarsenate(.1-) in a laboratory setting?

To synthesize trihydridoarsenate(.1-), researchers typically employ controlled reduction reactions of arsenic precursors under inert atmospheres. Key steps include:

- Using arsenic trihalides (e.g., AsCl₃) as starting materials, reduced via hydride donors like NaBH₄ or LiAlH₄.

- Monitoring reaction kinetics with in situ spectroscopy (e.g., Raman or NMR) to confirm intermediate formation .

- Ensuring reproducibility by documenting reagent purity, reaction temperature, and solvent systems (e.g., THF or liquid ammonia) .

- Validating product identity via mass spectrometry and X-ray crystallography .

Q. Q2. How do researchers resolve contradictions in reported physicochemical properties of trihydridoarsenate(.1-)?

Contradictions in properties (e.g., stability, reactivity) often arise from variations in experimental conditions. To address this:

- Compare synthesis protocols (e.g., solvent polarity, counterion effects) across studies .

- Conduct systematic error analysis (e.g., pH sensitivity, trace oxygen/water contamination) using controlled replicate experiments .

- Apply computational modeling (DFT calculations) to predict thermodynamic stability under different environments .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for studying the reactivity of trihydridoarsenate(.1-) with biomolecules?

Advanced studies require interdisciplinary approaches:

- Kinetic assays : Use stopped-flow techniques to monitor rapid ligand-exchange reactions with cysteine-rich proteins .

- Spectroscopic probes : Pair EXAFS (Extended X-ray Absorption Fine Structure) with fluorescence quenching to track arsenic coordination geometry .

- Toxicity profiling : Combine in vitro cell viability assays (e.g., MTT) with arsenic speciation analysis (HPLC-ICP-MS) to correlate reactivity with biological impact .

Q. Q4. How can researchers address discrepancies between computational predictions and experimental data for trihydridoarsenate(.1-) redox behavior?

- Iterative validation : Compare DFT-predicted redox potentials with cyclic voltammetry results, adjusting basis sets (e.g., adding relativistic corrections for arsenic) .

- Error source identification : Quantify solvent effects (implicit vs. explicit solvation models) and counterion interactions in simulations .

- Hybrid methods : Integrate MD simulations with experimental UV-Vis kinetics to refine reaction pathways .

Methodological Guidance

Q. Q5. What strategies ensure rigorous data collection and analysis for trihydridoarsenate(.1-) in aqueous systems?

- Controlled environment : Use gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm) to prevent hydrolysis/oxidation .

- Data standardization : Report ionic strength, temperature, and buffer composition to enable cross-study comparisons .

- Advanced analytics : Employ synchrotron-based XAS (X-ray Absorption Spectroscopy) for speciation analysis at low concentrations (< 1 µM) .

Q. Q6. How should researchers design studies to investigate the environmental fate of trihydridoarsenate(.1-)?

- Field and lab integration : Collect soil/water samples from arsenic-contaminated sites and replicate conditions in microcosm experiments .

- Isotopic tracing : Use ⁷³Ge-labeled analogs (structurally similar to arsenic species) to track mobility and transformation pathways .

- Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate geochemical parameters (pH, organic matter) with arsenic speciation .

Data Presentation and Reproducibility

Q. Q7. What are best practices for presenting spectroscopic data on trihydridoarsenate(.1-) in peer-reviewed publications?

- Raw data inclusion : Provide baseline-corrected spectra (e.g., FTIR, NMR) in supplementary materials, annotated with acquisition parameters .

- Quantitative analysis : Use peak deconvolution software (e.g., Fityk) for band assignments and report confidence intervals .

- Reproducibility checks : Share instrument calibration protocols (e.g., wavelength accuracy for UV-Vis) and raw data repositories (e.g., Zenodo) .

Q. Q8. How can researchers enhance the reproducibility of kinetic studies involving trihydridoarsenate(.1-)?

- Detailed protocols : Specify mixing rates, reagent addition sequences, and temperature control methods (e.g., thermostatic baths vs. Peltier systems) .

- Cross-lab validation : Collaborate with independent labs to verify rate constants using identical experimental setups .

- Open-source tools : Publish custom code for kinetic modeling (e.g., Python-based ChemPy scripts) alongside datasets .

Addressing Research Gaps

Q9. What unresolved questions exist regarding the electronic structure of trihydridoarsenate(.1-)?

- Ligand-field effects : Investigate how arsenic’s lone pair influences hybridization in different coordination environments (e.g., trigonal vs. tetrahedral) .

- Comparative studies : Contrast trihydridoarsenate(.1-) with analogous phosphorus/sulfur species to isolate arsenic-specific behavior .

- High-pressure studies : Use diamond-anvil cells to probe electronic transitions under extreme conditions (> 10 GPa) .

Q. Q10. How can interdisciplinary approaches advance the study of trihydridoarsenate(.1-)?

- Materials science integration : Explore applications in arsenic-doped semiconductors, leveraging TEM and EELS for structural characterization .

- Biogeochemistry collaboration : Partner with microbiologists to study microbial arsenic methylation pathways involving trihydridoarsenate(.1-) .

- Regulatory engagement : Align experimental designs with EPA/WHO guidelines for arsenic risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.